Lipophilicity (LogP) Differentiation from Common Linear Phthalate Monoesters
Mono(1-ethylpentyl) Phthalate exhibits a predicted LogP of 3.9 [1], which is substantially higher than that of shorter-chain monoesters like mono-n-butyl phthalate (MnBP; LogP ~3.1) [2] and monoethyl phthalate (MEP; LogP ~1.8) . This increased lipophilicity, driven by the branched 7-carbon side chain, directly impacts its ability to partition into biological membranes and organic phases, influencing both its toxicokinetic behavior and environmental distribution. Higher LogP phthalates (LogP > 4.7) are rejected at >99% by nanofiltration membranes, while the LogP of this compound positions it in a range where its rejection would be less than 99% but still strongly influenced by hydrophobic interactions, distinguishing its behavior from that of more hydrophobic high-molecular-weight phthalates [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.9 (predicted) |
| Comparator Or Baseline | Mono-n-butyl phthalate (MnBP): LogP ~3.1; Monoethyl phthalate (MEP): LogP ~1.8 |
| Quantified Difference | 0.8 LogP units higher than MnBP; 2.1 LogP units higher than MEP |
| Conditions | Computational prediction (XLogP3) [1]; experimental determination for comparators [2]. |
Why This Matters
LogP is a critical determinant of a compound's bioavailability, membrane permeability, and environmental partitioning; the 0.8 LogP difference from MnBP translates to a >6-fold difference in partition coefficient, significantly altering experimental outcomes in cell-based assays and environmental fate studies.
- [1] PubChem. (2025). Mono(1-ethylpentyl) Phthalate. Computed Properties. XLogP3 Value: 3.9. View Source
- [2] PMC Table 1. LogP values for phthalate monoesters. Mono-butyl phthalate LogP = 3.1. View Source
- [3] Kiso, Y., Sugiura, Y., Kitao, T., & Nishimura, K. (2001). Rejection properties of alkyl phthalates with nanofiltration membranes. Journal of Membrane Science, 182(1-2), 205-214. View Source
